molecular formula C9H11N3 B1361732 (7-Methylimidazo[1,2-a]pyridin-2-yl)methanamine CAS No. 880361-79-5

(7-Methylimidazo[1,2-a]pyridin-2-yl)methanamine

Cat. No.: B1361732
CAS No.: 880361-79-5
M. Wt: 161.2 g/mol
InChI Key: OCJZOMBNZMSCBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(7-Methylimidazo[1,2-a]pyridin-2-yl)methanamine is a heterocyclic compound with a fused imidazo-pyridine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-Methylimidazo[1,2-a]pyridin-2-yl)methanamine typically involves the condensation of 2-aminopyridine with α-bromoketones under microwave irradiation. This method is solvent- and catalyst-free, making it environmentally friendly and efficient . The reaction conditions usually involve neutral or weakly basic organic solvents at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as solvent-free and catalyst-free reactions, are likely to be employed to minimize environmental impact and enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(7-Methylimidazo[1,2-a]pyridin-2-yl)methanamine undergoes various types of chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are often carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield imidazo[1,2-a]pyridine derivatives, while reduction reactions may produce amine derivatives .

Scientific Research Applications

(7-Methylimidazo[1,2-a]pyridin-2-yl)methanamine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (7-Methylimidazo[1,2-a]pyridin-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    (6-Methylimidazo[1,2-a]pyridin-2-yl)methanamine: This compound has a similar structure but with a methyl group at the 6-position instead of the 7-position.

    (7-Methylimidazo[1,2-a]pyridin-2-yl)methylamine: This compound differs by having a methyl group instead of a methanamine group.

Uniqueness

(7-Methylimidazo[1,2-a]pyridin-2-yl)methanamine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the methyl group can affect the compound’s ability to interact with molecular targets, making it distinct from its analogs .

Properties

IUPAC Name

(7-methylimidazo[1,2-a]pyridin-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3/c1-7-2-3-12-6-8(5-10)11-9(12)4-7/h2-4,6H,5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCJZOMBNZMSCBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=CN2C=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(7-Methylimidazo[1,2-a]pyridin-2-yl)methanamine
Reactant of Route 2
Reactant of Route 2
(7-Methylimidazo[1,2-a]pyridin-2-yl)methanamine
Reactant of Route 3
Reactant of Route 3
(7-Methylimidazo[1,2-a]pyridin-2-yl)methanamine
Reactant of Route 4
(7-Methylimidazo[1,2-a]pyridin-2-yl)methanamine
Reactant of Route 5
(7-Methylimidazo[1,2-a]pyridin-2-yl)methanamine
Reactant of Route 6
(7-Methylimidazo[1,2-a]pyridin-2-yl)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.